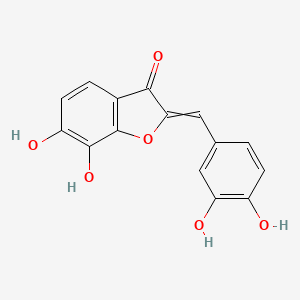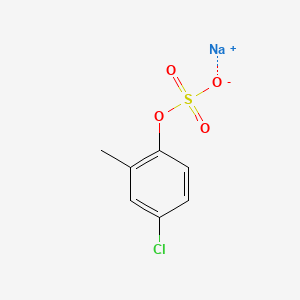![molecular formula C11H19NO2 B13852488 4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide](/img/structure/B13852488.png)
4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide is a chemical compound with the molecular formula C11H19NO2. It is a derivative of bicyclo[2.2.2]octane, a structure characterized by a three-dimensional cage-like arrangement of carbon atoms. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.2]octane, which is commercially available or can be synthesized through known methods.
Carboxylation: The carboxylic acid group is introduced at the 1-position through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Amidation: The final step involves the conversion of the carboxylic acid to its methylamide derivative using reagents such as methylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: 4-Carboxybicyclo[2.2.2]octane-1-carboxylic Acid Methylamide
Reduction: 4-Hydroxymethylbicyclo[2.2.2]octane-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide has several applications in scientific research:
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl and carboxylic acid groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
- Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
Uniqueness
4-Hydroxymethylbicyclo[222]octane-1-carboxylic Acid Methylamide is unique due to the presence of both hydroxymethyl and carboxylic acid methylamide groups, which confer distinct chemical and biological properties
特性
分子式 |
C11H19NO2 |
|---|---|
分子量 |
197.27 g/mol |
IUPAC名 |
4-(hydroxymethyl)-N-methylbicyclo[2.2.2]octane-1-carboxamide |
InChI |
InChI=1S/C11H19NO2/c1-12-9(14)11-5-2-10(8-13,3-6-11)4-7-11/h13H,2-8H2,1H3,(H,12,14) |
InChIキー |
MCTBYFWXLHGJEZ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C12CCC(CC1)(CC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



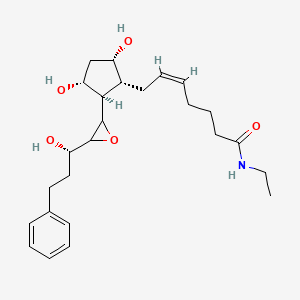
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B13852419.png)

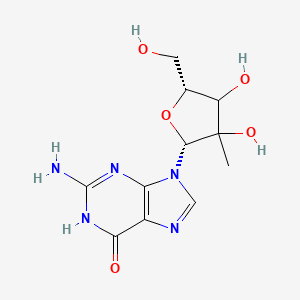

![2-[1-(Hydroxymethyl)butyl]-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B13852440.png)
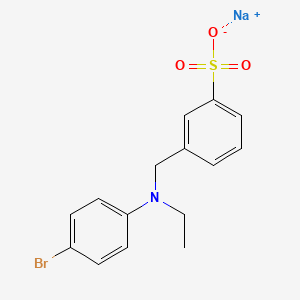
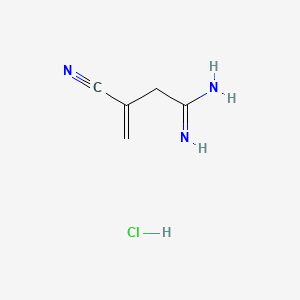
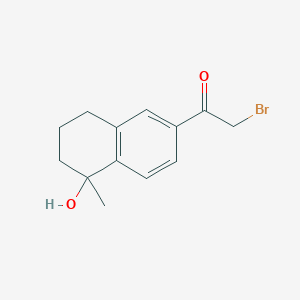
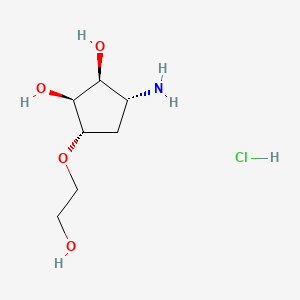
![[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13852462.png)
